[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminothiophene-2-carboxylate
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Overview
Description
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminothiophene-2-carboxylate is a complex organic compound that features a benzofuran and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminothiophene-2-carboxylate typically involves the condensation of a benzofuran derivative with a thiophene carboxylate. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of a base such as potassium t-butoxide under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can improve the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminothiophene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate: This compound has a similar structure but with a benzenesulfonate group instead of a thiophene carboxylate.
2-aminothiophene derivatives: These compounds share the thiophene moiety and have various biological activities.
Uniqueness
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminothiophene-2-carboxylate is unique due to its combination of benzofuran and thiophene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C13H10NO3S- |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
3-(6,7-dihydro-5H-1-benzofuran-4-ylideneamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11NO3S/c15-13(16)12-10(5-7-18-12)14-9-2-1-3-11-8(9)4-6-17-11/h4-7H,1-3H2,(H,15,16)/p-1 |
InChI Key |
YTHQPTOIIOQYAX-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2=C(C=CO2)C(=NC3=C(SC=C3)C(=O)[O-])C1 |
Origin of Product |
United States |
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